

A Comparative Guide to the Efficacy of (S)-CR8 and (R)-CR8

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the two enantiomers of the potent cyclin-dependent kinase (CDK) inhibitor, CR8: **(S)-CR8** and (R)-CR8. While both molecules are effective inhibitors of multiple CDKs, recent discoveries have unveiled a unique and significant difference in their mechanisms of action, with (R)-CR8 possessing a novel function as a molecular glue degrader. This guide summarizes the available experimental data to highlight the distinct efficacies of these two compounds.

Executive Summary

(S)-CR8 and (R)-CR8 are potent inhibitors of several cyclin-dependent kinases. However, their efficacy profiles diverge significantly due to a unique molecular glue activity exhibited by the (R)-enantiomer. (R)-CR8 induces the degradation of Cyclin K by forming a ternary complex between CDK12/Cyclin K and the E3 ubiquitin ligase adaptor protein DDB1. While some studies suggest both enantiomers can induce Cyclin K degradation to a similar extent in cellular assays, the direct molecular glue mechanism has been structurally and biochemically elucidated for (R)-CR8. Both enantiomers are potent inducers of apoptosis, with some studies indicating **(S)-CR8** is a particularly potent derivative of roscovitine in this regard. This guide presents a comprehensive analysis of their comparative CDK inhibition, their differential mechanism of action, and their efficacy in inducing apoptosis, supported by experimental data and detailed protocols.



Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) of (S)-CR8

and (R)-CR8 against Cyclin-Dependent Kinases

Kinase Target	(S)-CR8 IC50 (μM)	(R)-CR8 IC50 (μM)
CDK1/cyclin B	0.15	0.09
CDK2/cyclin A	0.080	0.072
CDK2/cyclin E	0.060	0.041
CDK5/p25	0.12	0.11
CDK7/cyclin H	-	1.1
CDK9/cyclin T	0.11	0.18
CK1δ/ε	-	0.4

Data compiled from multiple sources. Specific experimental conditions may vary between studies.

Table 2: Comparative Cytotoxicity of CR8 Enantiomers

in Human Cancer Cell Lines

Cell Line	Compound	IC50 (µM)
SH-SY5Y (Neuroblastoma)	(S)-CR8	0.40
SH-SY5Y (Neuroblastoma)	(R)-CR8	0.49[1]
Multiple Neuroblastoma Lines (average)	CR8 (enantiomer not specified)	0.4[2]

Note: Many studies on the cytotoxicity of CR8 do not specify the enantiomer used or compare it to its parent compound, roscovitine. Direct, comprehensive comparative studies between the two enantiomers across a wide range of cell lines are limited.

Mechanism of Action: A Tale of Two Enantiomers



Both **(S)-CR8** and (R)-CR8 function as ATP-competitive inhibitors of CDKs. However, (R)-CR8 possesses an additional, distinct mechanism of action as a molecular glue.

(R)-CR8 as a Molecular Glue Degrader:

(R)-CR8 has been identified as a molecular glue that induces the degradation of Cyclin K.[3] It achieves this by promoting the formation of a ternary complex between CDK12/Cyclin K and DDB1, an adaptor protein for the CUL4 E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3] A key structural feature of (R)-CR8, a solvent-exposed pyridyl moiety, is crucial for this interaction with DDB1.

Interestingly, one study reported that in a cellular reporter assay, both (S)- and (R)-CR8 facilitated the degradation of a Cyclin K-eGFP fusion protein to the same extent.[3] However, the detailed structural and biochemical studies confirming the molecular glue mechanism have been focused on the (R)-enantiomer.

(S)-CR8 as a Conventional CDK Inhibitor:

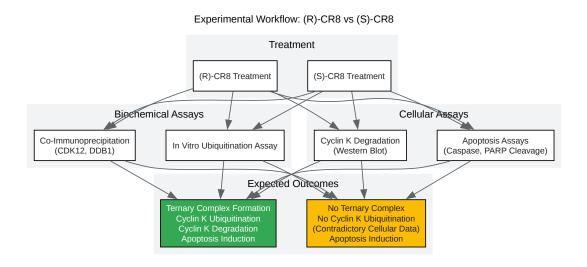
(S)-CR8 is a potent CDK inhibitor that, like its enantiomer, induces apoptosis in cancer cells.[2] Its primary mechanism of action is understood to be the inhibition of CDK activity, leading to cell cycle arrest and apoptosis. Studies have highlighted **(S)-CR8** as a particularly potent "second-generation" derivative of roscovitine in inducing cell death.[2]

Mandatory Visualization



Signaling Pathway of (R)-CR8 as a Molecular Glue





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